N'-(4-Aminophenyl)-N,N-dimethylacetamidine N'-(4-Aminophenyl)-N,N-dimethylacetamidine
Brand Name: Vulcanchem
CAS No.: 35556-08-2
VCID: VC21136178
InChI: InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3
SMILES: CC(=NC1=CC=C(C=C1)N)N(C)C
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

CAS No.: 35556-08-2

Cat. No.: VC21136178

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Aminophenyl)-N,N-dimethylacetamidine - 35556-08-2

Specification

CAS No. 35556-08-2
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name N'-(4-aminophenyl)-N,N-dimethylethanimidamide
Standard InChI InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3
Standard InChI Key JUUCSAKZQUXQQB-UHFFFAOYSA-N
SMILES CC(=NC1=CC=C(C=C1)N)N(C)C
Canonical SMILES CC(=NC1=CC=C(C=C1)N)N(C)C

Introduction

Structural Characterization

N'-(4-Aminophenyl)-N,N-dimethylacetamidine features an amidine functional group bound to a 4-aminophenyl moiety. The structure contains multiple nitrogen-containing functional groups that contribute to its chemical reactivity and potential biological activity. While this compound shares some structural elements with 2-(4-aminophenyl)-N,N-dimethylacetamide, it differs in the nature of the linking group between the aromatic ring and the dimethylamino functionality .

Molecular Properties

The molecular properties of N'-(4-Aminophenyl)-N,N-dimethylacetamidine can be characterized as follows:

PropertyValue
Molecular FormulaC10H15N3
Molecular WeightApproximately 177.25 g/mol
StructureContains 4-aminophenyl group linked to dimethylacetamidine
Functional GroupsAmidine, aromatic amine

Unlike the related compound 2-(4-aminophenyl)-N,N-dimethylacetamide which contains a carbonyl group in its acetamide moiety, N'-(4-Aminophenyl)-N,N-dimethylacetamidine features an amidine group with a C=N double bond instead of a C=O bond. This structural difference significantly influences its chemical behavior and reactivity patterns.

Physical and Chemical Properties

Physical State and Appearance

N'-(4-Aminophenyl)-N,N-dimethylacetamidine typically exists as a solid at room temperature. While specific data on this exact compound is limited, structurally related compounds such as N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide appear as off-white to pale beige solids, suggesting similar physical characteristics .

Solubility Profile

Based on the properties of related compounds, N'-(4-Aminophenyl)-N,N-dimethylacetamidine would likely show good solubility in polar aprotic solvents such as DMSO and moderate solubility in alcohols like methanol. Compounds containing the N,N-dimethylacetamide group, such as DMAc, are known to be miscible with water and most oxygen- and nitrogen-containing organic solvents .

Chemical Reactivity

The presence of the amidine functional group confers specific reactivity patterns to N'-(4-Aminophenyl)-N,N-dimethylacetamidine:

  • The amidine group can participate in various nucleophilic reactions

  • The aromatic amine provides a site for electrophilic aromatic substitution reactions

  • The compound may exhibit base-like properties due to its nitrogen-rich structure

Unlike N,N-dimethylacetamide, which hydrolyzes in the presence of acids while remaining stable to strong bases, N'-(4-Aminophenyl)-N,N-dimethylacetamidine would be expected to show different stability patterns due to its amidine functionality .

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of N'-(4-Aminophenyl)-N,N-dimethylacetamidine would likely include characteristic absorption patterns related to its functional groups. By comparison with related compounds, several spectroscopic parameters can be anticipated:

Analytical MethodExpected Features
IR SpectroscopyAbsorption bands for N-H stretching (primary amine), C=N stretching (amidine), aromatic C=C stretching
NMR SpectroscopyCharacteristic signals for aromatic protons, methyl groups, and amine protons
Mass SpectrometryMolecular ion peak and fragmentation pattern likely showing loss of dimethylamine group

For comparison, the ionization energy of the related compound N-(4-aminophenyl)acetamide has been determined to be 7.12 ± 0.02 eV using electron ionization methods .

Comparison with Related Compounds

Structural Relatives

Several compounds share structural similarities with N'-(4-Aminophenyl)-N,N-dimethylacetamidine:

  • 2-(4-aminophenyl)-N,N-dimethylacetamide features a similar backbone but contains an acetamide group rather than an amidine

  • N-(4-aminophenyl)acetamide (also known as 4-Acetamidoaniline) has a simpler structure lacking the dimethyl substitution

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide contains a more complex side chain with a piperazine ring

Comparative Properties

CompoundMolecular WeightKey Structural FeaturesNotable Properties
N'-(4-Aminophenyl)-N,N-dimethylacetamidine~177.25 g/molAmidine group, primary aromatic aminePredicted basic character, multiple reactive sites
2-(4-aminophenyl)-N,N-dimethylacetamide178.11 g/molAcetamide group, CH₂ linker, primary aromatic aminePredicted CCS value of 139.8 Ų for [M+H]⁺
N,N-Dimethylacetamide87.12 g/molSimple acetamide, no aromatic groupsDipolar aprotic solvent, high boiling point, miscible with water
N-(4-aminophenyl)acetamide150.18 g/molAcetamide group, primary aromatic amineIonization energy of 7.12 ± 0.02 eV

Research Gaps and Future Directions

Current Knowledge Limitations

The available research on N'-(4-Aminophenyl)-N,N-dimethylacetamidine appears to be limited, with few specific studies focusing on this particular compound. This presents several opportunities for further investigation:

  • Detailed structural analysis using advanced spectroscopic techniques

  • Exploration of its potential biological activities

  • Development of efficient and scalable synthesis methods

  • Investigation of its reactivity patterns and potential applications in organic synthesis

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